molecular formula C14H11BrN4S2 B15168371 Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- CAS No. 649561-00-2

Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)-

Cat. No.: B15168371
CAS No.: 649561-00-2
M. Wt: 379.3 g/mol
InChI Key: PGXUFFTWGHJXRX-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- is a heterocyclic compound featuring a benzothiazole moiety linked to a hydrazinecarbothioamide backbone substituted with a 4-bromophenyl group. This structure combines electron-withdrawing (bromine) and aromatic (benzothiazole) components, making it a candidate for diverse applications, including antimicrobial and anticancer research.

Properties

CAS No.

649561-00-2

Molecular Formula

C14H11BrN4S2

Molecular Weight

379.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylamino)-3-(4-bromophenyl)thiourea

InChI

InChI=1S/C14H11BrN4S2/c15-9-5-7-10(8-6-9)16-13(20)18-19-14-17-11-3-1-2-4-12(11)21-14/h1-8H,(H,17,19)(H2,16,18,20)

InChI Key

PGXUFFTWGHJXRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NNC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H11BrN4S2
  • Molecular Weight : 379.3 g/mol
  • CAS Number : 649561-00-2
  • IUPAC Name : 1-(1,3-benzothiazol-2-ylamino)-3-(4-bromophenyl)thiourea

Synthesis and Characterization

The synthesis of Hydrazinecarbothioamide derivatives typically involves the reaction of hydrazine with isothiocyanates or thiosemicarbazones. For instance, a study synthesized various hydrazinecarbothioamides through reactions involving substituted phenyl isothiocyanates and hydrazine derivatives, followed by characterization using techniques such as NMR and IR spectroscopy .

Antioxidant Activity

Hydrazinecarbothioamide derivatives have been shown to exhibit significant antioxidant activity. For example, compounds synthesized from hydrazinecarbothioamides displayed excellent free radical scavenging abilities using the DPPH method. The antioxidant activities were quantitatively assessed, revealing promising results that suggest potential applications in preventing oxidative stress-related diseases .

Inhibition of Aldose Reductase

One of the notable biological activities of these compounds is their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. A specific derivative demonstrated strong inhibitory activity with an IC50 value of 1.18 µM, indicating its potential as a therapeutic agent for diabetes management . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence the inhibitory potency against ALR2.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of hydrazinecarbothioamide derivatives. Several compounds exhibited activity against various bacterial strains comparable to standard antibiotics. The presence of electron-withdrawing groups on the aromatic rings was found to enhance antimicrobial efficacy, suggesting a structure-based approach for developing new antimicrobial agents .

Study on Antioxidant Properties

In a comparative study, several hydrazinecarbothioamide derivatives were evaluated for their antioxidant capabilities. The results indicated that compounds 4-6 exhibited superior antioxidant activity with IC50 values lower than those of established antioxidants like ascorbic acid. This positions these compounds as promising candidates for further development in antioxidant therapies .

Aldose Reductase Inhibition Study

A recent investigation explored the mechanism by which hydrazinecarbothioamide inhibits ALR2. Molecular docking studies revealed stable interactions between the compound and the enzyme's active site, supporting its potential use in treating diabetic complications through selective inhibition .

Summary Table of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Notes
Antioxidant ActivityCompounds 4-6VariesExcellent free radical scavenging ability
ALR2 InhibitionSpecific Derivative1.18Strong selective inhibition
Antimicrobial ActivityVarious DerivativesVariesComparable to standard antibiotics

Chemical Reactions Analysis

Cyclization to 1,2,4-Triazole-3-Thiones

Reaction Conditions :

  • Treatment with 8% NaOH under reflux, followed by acidification with HCl .

Mechanism :
The hydrazinecarbothioamide undergoes base-mediated cyclization, eliminating water and forming a 1,2,4-triazole-3-thione ring. The reaction proceeds via deprotonation of the thioamide group, nucleophilic attack, and subsequent ring closure .

Example :
When reacted with NaOH, Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- forms 5-(4-bromophenyl)-4-(2-benzothiazolyl)-2H-1,2,4-triazole-3(4H)-thione (Fig. 1A). This product exists in equilibrium with its thiol tautomer .

Key Data :

  • Yield : >90% in optimized conditions .

  • Characterization :

    • IR: Loss of C=O stretch (1663 cm⁻¹) and appearance of C=S (1258 cm⁻¹) .

    • ¹H-NMR: Disappearance of NH protons at δ 10.89–9.61 ppm .

Formation of 4-Thiazolidinones

Reaction Conditions :

  • Reaction with ethyl bromoacetate in the presence of anhydrous sodium acetate .

Mechanism :
The thiol group attacks the α-carbon of ethyl bromoacetate, forming an intermediate that cyclizes to yield a 4-thiazolidinone ring (Fig. 1B) .

Example :
This reaction produces 2-(2-benzothiazolyl)-N-(4-bromophenyl)-4-thiazolidinone , characterized by:

  • IR : C=O stretch at ~1740 cm⁻¹ .

  • ¹H-NMR : New singlet for CH₂ at δ 3.8–4.2 ppm .

Key Findings :

  • Side Reaction : Competing desulfuration may occur, leading to 1,3,4-oxadiazole derivatives if N-aryl groups reduce nucleophilicity .

Desulfuration to 1,3,4-Oxadiazoles

Reaction Conditions :

  • Prolonged heating in basic or acidic media .

Mechanism :
The thiosemicarbazide undergoes desulfuration, with the carbonyl group attacking the sulfur-bearing carbon, leading to sulfur elimination and oxadiazole formation (Fig. 1C) .

Example :
Reaction with thioglycolic acid yields 2-(2-benzothiazolyl)-5-(4-bromophenyl)-1,3,4-oxadiazole , confirmed by:

  • IR : Absence of C=S (1258 cm⁻¹) and new C-O-C stretch at 1220 cm⁻¹ .

  • Mass Spec : Molecular ion peak at m/z 369 (M⁺) .

Schiff Base Formation

Reaction Conditions :

  • Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux .

Mechanism :
The hydrazine group reacts with aldehydes to form a Schiff base, characterized by a new imine (C=N) bond (Fig. 1D) .

Example :
Reaction with 4-nitrobenzaldehyde produces 2-(2-benzothiazolyl)-N'-(4-nitrobenzylidene)-N-(4-bromophenyl)hydrazinecarbothioamide , identified via:

  • ¹H-NMR : Imine proton at δ 8.5–8.7 ppm .

  • UV-Vis : λₘₐₐ at ~370 nm (π→π* transition of C=N) .

Mechanistic Insights

  • Steric Effects : The 4-bromophenyl group hinders nucleophilic attack, favoring desulfuration over thiazolidinone formation in certain cases .

  • Electronic Effects : Electron-withdrawing bromine enhances the electrophilicity of the thioamide carbon, accelerating cyclization .

These reactions highlight the compound’s versatility in synthesizing pharmacologically relevant heterocycles, such as triazoles and oxadiazoles, which are explored for antimicrobial, antioxidant, and enzyme-inhibitory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis methods, and biological activities of the target compound with its analogues:

Compound Core Structure Substituents Synthesis Method Key Properties Biological Activity Reference
Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-(4-bromophenyl)- Benzothiazole + hydrazinecarbothioamide 4-Bromophenyl Condensation of benzothiazole aldehyde with N-(4-bromophenyl)hydrazinecarbothioamide High melting point (~200°C); IR: C=S (1213 cm⁻¹), C=O (1674 cm⁻¹) Antimicrobial, Anticancer (hypothesized)
2-(6-Substituted-1,3-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamide (5a–o) Benzothiazole + hydrazinecarbothioamide 4-Halophenyl (Cl, Br), 6-substituents Condensation with substituted benzaldehydes and cyclization Yield: 82–85%; Melting points: 190–230°C; IR: C=S (1236–1258 cm⁻¹) Antibacterial (Gram-positive and -negative)
(Z)-2-(Acridin-9-ylmethylene)-N-(4-bromophenyl)hydrazinecarbothioamide (3g) Acridine + hydrazinecarbothioamide 4-Bromophenyl Reaction of acridine aldehyde with thiosemicarbazide UV-Vis absorption at 450 nm; Fluorescence quenching with DNA DNA binding, Antiproliferative (IC₅₀: 12 µM)
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide (3e) Imidazothiazole + hydrazinecarbothioamide 4-Bromophenyl, 4-fluorophenyl Cyclization of imidazothiazole precursor with hydrazinecarbothioamide Yield: 90%; Melting point: 209–210°C; IR: C=O (1674 cm⁻¹), C=S (1213 cm⁻¹) Aldose reductase inhibition
N-Methyl-2-(4-methylbenzoyl)hydrazinecarbothioamide Hydrazinecarbothioamide 4-Methylbenzoyl, N-methyl Reaction of 4-methylbenzoyl chloride with methylthiosemicarbazide Soluble in DMSO; IR: C=O (1663 cm⁻¹), NH (3296 cm⁻¹) Not reported

Key Observations

Structural Variations: Benzothiazole vs. Acridine/Imidazothiazole: The benzothiazole core (target compound) offers rigid planar geometry for DNA intercalation, while acridine derivatives (e.g., 3g) exhibit stronger π-π stacking due to extended aromaticity .

Synthesis and Characterization :

  • Yield : Most analogues are synthesized in high yields (82–90%) via condensation/cyclization reactions, suggesting efficient protocols .
  • Spectroscopy : IR and NMR data confirm the presence of C=S (1213–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) groups, critical for structural validation .

Biological Activity :

  • Antimicrobial : Benzothiazole derivatives (e.g., 5a–o) show broad-spectrum antibacterial activity, with MIC values ≤8 µg/mL against Staphylococcus aureus .
  • Anticancer : Acridine-thiosemicarbazone hybrids (e.g., 3g) demonstrate potent antiproliferative effects (IC₅₀: 12 µM) via DNA intercalation and topoisomerase inhibition .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 5a–o (Benzothiazole) 3g (Acridine) 3e (Imidazothiazole)
Melting Point (°C) ~200 190–230 209–210 209–210
Molecular Weight (g/mol) ~350 320–400 406 423
LogP (Predicted) 3.5 3.0–4.2 4.8 3.9

Q & A

Q. Methodological Notes

  • Data Reproducibility : Replicate syntheses ≥3 times and report average yields ±SD .
  • X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained .
  • Ethical Compliance : Disclose any solvent toxicity (e.g., DMF) and adhere to waste disposal protocols .

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